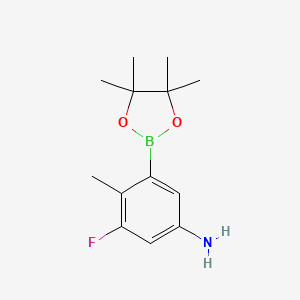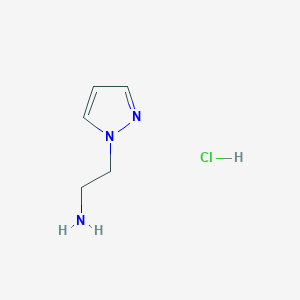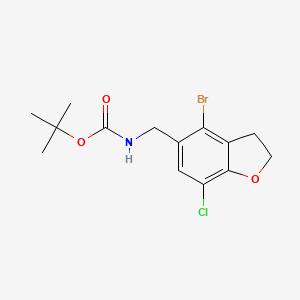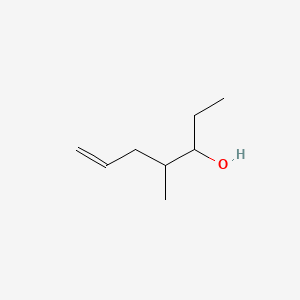
Rancinamycin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rancinamycin III is a secondary metabolite produced by the bacterium Streptomyces lincolnensis in a sulfur-depleted culture medium . It is part of the rancinamycin complex, which includes several isomeric forms of the compound. This compound is known for its significant antibiotic activity against various bacterial strains, including Proteus vulgaris, Proteus rettgeri, and Staphylococcus aureus .
Métodos De Preparación
Rancinamycin III is synthesized by Streptomyces lincolnensis under specific culture conditions. The bacterium is grown in a sulfur-depleted medium, which induces the production of rancinamycin compounds . The synthetic route involves the transformation of nitrosugars into cyclitol derivatives, followed by several steps of chemical reactions, including the use of 2-lithio-1,3-dithiane and sodium hydrogen carbonate . The industrial production of this compound typically involves large-scale fermentation processes using optimized culture conditions to maximize yield.
Análisis De Reacciones Químicas
Rancinamycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, sodium hydrogen carbonate, and methylene chloride . The major products formed from these reactions are different isomeric forms of rancinamycin, such as rancinamycin I and II, which are produced through acylation and dehydration reactions .
Aplicaciones Científicas De Investigación
Rancinamycin III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits strong antibacterial and antibiofilm activities, making it a valuable compound for combating multidrug-resistant bacterial strains . Additionally, this compound has been studied for its potential antioxidant properties and its role in the biosynthesis of other bioactive compounds . In medicine, it is being explored for its potential use as an antibiotic to treat bacterial infections.
Mecanismo De Acción
The mechanism of action of rancinamycin III involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways within the bacteria, ultimately causing cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with essential cellular functions, such as protein synthesis and cell wall formation .
Comparación Con Compuestos Similares
. These compounds share similar structures but differ in their isomeric forms and specific functional groups. For example, rancinamycin I and II are produced through acylation reactions, while rancinamycin IV is formed through dehydration . Other similar compounds include lincomycin and streptol, which are also produced by Streptomyces species and exhibit antibiotic properties . Rancinamycin III is unique in its specific isomeric form and its potent antibacterial activity against a broad spectrum of bacterial strains .
Propiedades
Fórmula molecular |
C7H10O5 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
3,4,5,6-tetrahydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1-2,4-7,9-12H |
Clave InChI |
KQQCGAKRCKYICB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(C(C1O)O)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)





![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)





